Cas no 2138334-89-9 ([8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine)

[8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine is a spirocyclic amine derivative featuring a unique structural framework combining an oxaspiro[4.5]decane core with a 2-methylbutan-2-yl substituent. This compound is of interest in medicinal and synthetic chemistry due to its rigid spirocyclic architecture, which can enhance binding selectivity and metabolic stability in drug design. The presence of a primary amine group offers versatility for further functionalization, enabling applications in the development of bioactive molecules or chiral ligands. Its lipophilic character, imparted by the branched alkyl chain, may improve membrane permeability, making it a valuable intermediate for pharmacokinetic optimization. Suitable for research in asymmetric synthesis and pharmaceutical exploration.
[8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine structure
2138334-89-9 structure
Product name:[8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
CAS No:2138334-89-9
MF:C15H29NO
Molecular Weight:239.396864652634
CID:6326330
PubChem ID:165849432

[8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine 化学的及び物理的性質

名前と識別子

    • EN300-744282
    • [8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
    • 2138334-89-9
    • [8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
    • インチ: 1S/C15H29NO/c1-4-14(2,3)12-5-8-15(9-6-12)13(11-16)7-10-17-15/h12-13H,4-11,16H2,1-3H3
    • InChIKey: RDQTYLJQEKJROK-UHFFFAOYSA-N
    • SMILES: O1CCC(CN)C21CCC(C(C)(C)CC)CC2

計算された属性

  • 精确分子量: 239.224914549g/mol
  • 同位素质量: 239.224914549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • XLogP3: 3.1

[8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-744282-5.0g
[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
2138334-89-9 95.0%
5.0g
$2692.0 2025-03-11
Enamine
EN300-744282-2.5g
[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
2138334-89-9 95.0%
2.5g
$1819.0 2025-03-11
Enamine
EN300-744282-10.0g
[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
2138334-89-9 95.0%
10.0g
$3992.0 2025-03-11
Enamine
EN300-744282-0.25g
[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
2138334-89-9 95.0%
0.25g
$855.0 2025-03-11
Enamine
EN300-744282-1.0g
[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
2138334-89-9 95.0%
1.0g
$928.0 2025-03-11
Enamine
EN300-744282-0.5g
[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
2138334-89-9 95.0%
0.5g
$891.0 2025-03-11
Enamine
EN300-744282-0.1g
[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
2138334-89-9 95.0%
0.1g
$817.0 2025-03-11
Enamine
EN300-744282-0.05g
[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine
2138334-89-9 95.0%
0.05g
$780.0 2025-03-11

[8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine 関連文献

[8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamineに関する追加情報

Research Briefing on [8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine (CAS: 2138334-89-9)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing importance of spirocyclic compounds, particularly [8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine (CAS: 2138334-89-9), as promising scaffolds for drug discovery. This compound, characterized by its unique spirocyclic structure, has garnered significant attention due to its potential therapeutic applications, particularly in central nervous system (CNS) disorders and pain management. The following briefing synthesizes the latest research findings, focusing on the synthesis, pharmacological properties, and potential clinical applications of this compound.

The synthesis of [8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the synthetic route to improve yield and purity, with particular emphasis on the stereoselective formation of the spirocyclic core. The compound's structural complexity, featuring a 1-oxaspiro[4.5]decane framework substituted with a 2-methylbutan-2-yl group and a primary amine, has been shown to confer unique binding affinities to various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels.

Pharmacological evaluations of [8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine have revealed its potent activity as a modulator of the sigma-1 receptor (σ1R), a protein implicated in neuroprotection, pain modulation, and neurodegenerative diseases. In vitro and in vivo studies demonstrate that this compound exhibits high selectivity for σ1R over other receptor subtypes, suggesting its potential as a lead candidate for developing novel therapeutics for conditions such as neuropathic pain, Alzheimer's disease, and depression. Additionally, its favorable pharmacokinetic profile, including good blood-brain barrier penetration and metabolic stability, further supports its therapeutic potential.

Recent preclinical studies have explored the compound's efficacy in animal models of chronic pain and cognitive impairment. Results indicate that [8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine significantly reduces pain sensitivity and improves cognitive function, with minimal adverse effects. These findings underscore its potential as a dual-acting agent for treating comorbid pain and cognitive dysfunction, a common challenge in aging populations. Furthermore, structural-activity relationship (SAR) studies have identified key modifications that enhance its binding affinity and therapeutic index, paving the way for next-generation derivatives.

In conclusion, [8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine (CAS: 2138334-89-9) represents a promising candidate in the field of medicinal chemistry, with significant potential for addressing unmet medical needs in CNS disorders. Ongoing research aims to further elucidate its mechanism of action, optimize its pharmacological properties, and advance it toward clinical development. The compound's unique spirocyclic architecture and selective σ1R modulation position it as a valuable tool for both therapeutic applications and fundamental research in neuropharmacology.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm